1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC17542799
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4 |
|---|---|
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | 1-[(1-methylcyclohexyl)methyl]-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C10H18N4/c1-10(5-3-2-4-6-10)7-14-8-12-9(11)13-14/h8H,2-7H2,1H3,(H2,11,13) |
| Standard InChI Key | VVTBBAKJVRTALR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCCC1)CN2C=NC(=N2)N |
Introduction
1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the triazole family, specifically a substituted 1,2,4-triazole. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry, particularly in the development of antifungal and antimicrobial agents.
Synthesis of 1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine
The synthesis of this compound typically involves several key steps, starting from readily available starting materials. Industrial production may optimize reaction conditions such as temperature and pressure to enhance yield and purity. Common reagents include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum are often employed in these reactions.
Biological Activities and Applications
1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine is of interest in pharmaceutical research due to its diverse biological activities. It serves as a building block for synthesizing more complex organic molecules, particularly in the development of antifungal and antimicrobial agents. The mechanism of action involves interaction with biological targets, which can be studied using computational docking methods to predict interactions with enzymes or receptors.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine | C10H18N4 | 194.28 |
| 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine | C10H18N4 | 194.28 |
| 5-Bromo-1-[(1-methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine | C10H17BrN4 | 273.17 |
The structural similarity between 1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine and 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine lies in their molecular weight and formula, but they differ in the position of the nitrogen atoms in the triazole ring and the methyl group on the cyclohexyl ring. The brominated derivative, 5-bromo-1-[(1-methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine, has a higher molecular weight due to the presence of a bromine atom .
Research Findings and Applications
Research on 1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine focuses on its potential as a precursor for synthesizing biologically active compounds. Its applications extend to the development of pharmaceuticals, particularly in the antimicrobial and antifungal sectors. Studies have shown that compounds within the triazole family can exhibit good or moderate antimicrobial activities .
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